ネモルビシン

概要

説明

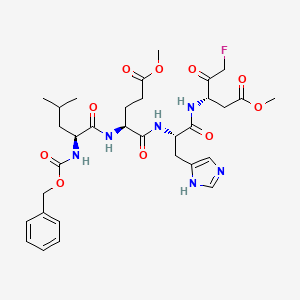

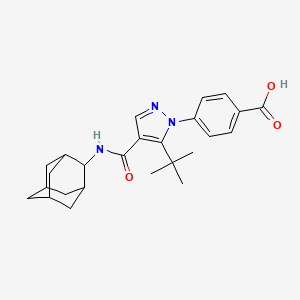

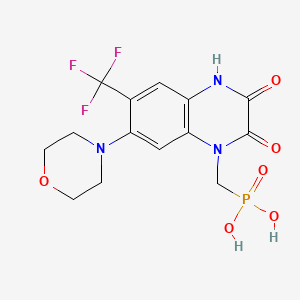

メトキシモルホリニルドキソルビシン は、アントラサイクリン系化合物に属します。これは、よく知られた抗癌剤であるドキソルビシン の誘導体です。ネモルビシンを際立たせているのは、ドキソルビシン中のNH2基に代わって、アミノ糖の3位に2-S-メトキシモルホリニル基 が存在することです .

2. 製法

ネモルビシンは化学的経路で合成することができ、その調製には特定の反応条件が必要です。工業生産法は、一般的に大規模合成のための確立されたプロトコルに従います。

科学的研究の応用

Nemorubicin finds applications in several scientific fields:

Chemistry: Researchers study its interactions with DNA and other biomolecules.

Biology: Investigations explore its impact on cellular processes and gene expression.

Medicine: Nemorubicin’s antitumor properties make it a subject of interest for cancer therapy.

Industry: Its potential as an anticancer drug drives research and development efforts.

作用機序

ネモルビシンは、複雑なメカニズムを通じてその効果を発揮します。活性化するためには、ヌクレオチド除去修復(NER)システム が完全に機能している必要があります。DNAやG-四重鎖構造と相互作用することにより、細胞プロセスを阻害し、最終的に腫瘍細胞の死に至ります。

6. 類似の化合物との比較

ネモルビシンは、他のアントラサイクリン類と比較して、そのユニークな構造修飾により際立っています。ドキソルビシンと類似点がある一方で、その独特の特徴は、その有効性に貢献しています。

類似の化合物:

- ドキソルビシン

- その他のアントラサイクリン類(例:ダウノルビシン、エピルビシン)

生化学分析

Biochemical Properties

Nemorubicin interacts with various enzymes and proteins in biochemical reactions. It inhibits topoisomerase I in cells . It also overcomes MDR1 and MRP1 mediated anticancer resistance . Nemorubicin is metabolized via the P450 CYP3A enzyme to an extremely cytotoxic derivative .

Cellular Effects

Nemorubicin has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It induces DNA strand breaks primarily through topoisomerase-I cleavage . It also shows a broad spectrum of antitumor activity, which is up to 150 times more potent than doxorubicin in in vivo models .

Molecular Mechanism

The mechanism of action of Nemorubicin is unique. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Both Nemorubicin and its metabolite have a mechanism of action different from that of doxorubicin, with a key role played by the nucleotide excision repair system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nemorubicin change over time. It shows remarkable potency in vivo compared to in vitro due to the formation of a bioactivation product, PNU-159682 . This product is hundreds of times more cytotoxic in vitro than Nemorubicin .

Dosage Effects in Animal Models

The effects of Nemorubicin vary with different dosages in animal models. It has been observed that Nemorubicin, when administered in combination with other agents, can increase the lifespan of mice bearing disseminated L1210 murine leukemia .

Metabolic Pathways

Nemorubicin is involved in metabolic pathways mediated by hepatic microsomal enzymes, leading to the formation of effective metabolites at the liver level . It is metabolized via the P450 CYP3A enzyme to a highly cytotoxic derivative .

準備方法

Nemorubicin can be synthesized through chemical routes, and its preparation involves specific reaction conditions. Industrial production methods typically follow established protocols for large-scale synthesis.

化学反応の分析

ネモルビシンは、二重らせんDNAへのインターカレーションなど、さまざまな化学反応を起こします。特に、G-四重鎖DNAセグメント と相互作用して、その構造を安定化します。これらの反応で使用される一般的な試薬や条件は、その細胞毒性に寄与しています。これらの反応から生成される主な生成物は、その抗腫瘍効果を理解するために重要です。

4. 科学研究への応用

ネモルビシンは、いくつかの科学分野で応用されています。

化学: 研究者は、DNAやその他の生体分子との相互作用を研究しています。

生物学: 研究者は、細胞プロセスや遺伝子発現への影響を探求しています。

医学: ネモルビシンの抗腫瘍特性は、癌治療の対象となっています。

産業: 抗癌剤としての可能性は、研究開発の取り組みを推進しています。

類似化合物との比較

- Doxorubicin

- Other anthracyclines (e.g., daunorubicin, epirubicin)

特性

IUPAC Name |

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMCWCONSULRHO-UHQPFXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057619 | |

| Record name | Nemorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-90-0 | |

| Record name | Nemorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108852-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemorubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,10S)-6,8,11-trihydroxy-10-(((2R,4S,5S,6S)-5-hydroxy-4-((S)-2-methoxymorpholino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEMORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7618O47BQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike typical anthracyclines, which primarily target topoisomerase IIα, Nemorubicin acts as a topoisomerase I inhibitor. [] It induces DNA strand breaks through topoisomerase I cleavage and requires a functional Nucleotide Excision Repair (NER) system for its cytotoxic effect. [, ] This dependence on NER for cytotoxicity is unusual as most DNA-damaging drugs show resistance in the presence of high NER activity. [] Interestingly, Nemorubicin-resistant cells demonstrate collateral sensitivity to platinum derivatives and alkylating agents, suggesting a synergistic potential for combination therapies. [, ]

A: Research shows that Nemorubicin is more cytotoxic in NER-proficient cells than in NER-deficient cells. [] This suggests that the NER pathway is not involved in repairing Nemorubicin-induced DNA damage but rather plays a role in converting the drug or its metabolites into a cytotoxic form. [] Nemorubicin-resistant cells often exhibit NER deficiency, particularly in the XPG gene, further supporting the critical role of NER in its activity. []

A: While the provided research papers do not explicitly state the molecular formula and weight of Nemorubicin, they highlight its structural similarity to Doxorubicin with a key modification: the amino nitrogen of the daunosamine unit is incorporated into a methoxymorpholinyl ring. [] This modification contributes to the distinct pharmacological properties of Nemorubicin.

ANone: The provided research papers focus on the pharmacological aspects of Nemorubicin and do not provide information regarding its material compatibility and stability under various conditions.

ANone: As a DNA-damaging agent, Nemorubicin itself does not exhibit catalytic properties. Its mechanism involves binding to DNA and disrupting cellular processes, ultimately leading to cell death.

ANone: The provided research papers primarily focus on experimental studies to characterize Nemorubicin's activity, and there's limited information on computational modeling approaches used in its development.

A: The methoxymorpholinyl moiety at position 3' of the sugar moiety is crucial for Nemorubicin's unique activity and distinguishes it from Doxorubicin. [] This modification contributes to its reduced cardiotoxicity, enhanced cytotoxicity against multidrug-resistant tumor cells, and altered mechanism of action involving NER. [] Studies on PNU-159682, a potent metabolite of Nemorubicin, further highlight the significance of the aminosugar and its amino nitrogen in DNA alkylation and formation of virtual cross-links with DNA. [, ]

A: Researchers have explored incorporating Nemorubicin hydrochloride into microsphere systems, specifically hydrogel microspheres with modified sulfonate groups. [, ] This encapsulation strategy aims to improve the drug's stability and delivery to tumor sites, particularly for locoregional treatment through techniques like chemoembolization. [, ]

ANone: The provided research papers primarily focus on the pharmacological and pre-clinical aspects of Nemorubicin. Information about specific SHE regulations and compliance is not discussed.

A: PNU-159682, a major metabolite of Nemorubicin generated by CYP3A4 in the liver, exhibits significantly higher cytotoxicity than the parent drug, both in vitro and in vivo. [, , ] This metabolite is a key contributor to Nemorubicin's potent antitumor activity, and its formation helps explain the drug's increased potency in vivo compared to in vitro settings. [, ]

A: Nemorubicin has shown promising antitumor activity in various preclinical models, including disseminated murine L1210 leukemia and MX-1 human mammary carcinoma xenografts. [] It demonstrates efficacy against multidrug-resistant tumor models and those resistant to platinum derivatives, alkylating agents, and topoisomerase I and II inhibitors. [] These findings support its potential as a therapeutic agent for various cancer types, particularly hepatocellular carcinoma. [, ]

A: Nemorubicin has been evaluated in Phase I/II clinical trials as a single agent and in combination with Cisplatin for the treatment of hepatocellular carcinoma (HCC). [, , , ] Results from these trials suggest that Nemorubicin administered via intrahepatic artery infusion is well-tolerated and shows promising efficacy in HCC patients. [, , , ] Observed responses include complete and partial responses, as well as disease stabilization. [, ] Ongoing trials aim to further investigate its potential in combination therapies for HCC. [, ]

A: A key mechanism of resistance to Nemorubicin involves the downregulation or deficiency of the NER pathway, particularly the XPG gene. [] Nemorubicin-resistant cells often exhibit reduced XPG expression, leading to decreased sensitivity to the drug. [] Interestingly, these resistant cells show increased sensitivity to UV irradiation and other DNA-damaging agents like platinum derivatives and alkylating agents, suggesting a potential for exploiting these sensitivities in combination therapies. [, ]

ANone: The provided research papers do not delve into specific biomarkers for predicting Nemorubicin efficacy or monitoring treatment response.

A: Various analytical techniques, including HPLC (High-Performance Liquid Chromatography) with fluorometric or visible detection, and tandem mass spectrometry, have been used to study Nemorubicin's metabolism and identify its metabolites. [] These methods enable researchers to characterize the drug's pharmacokinetic properties, including its conversion to the active metabolite PNU-159682. []

ANone: The provided research focuses on the pharmacological and clinical aspects of Nemorubicin and does not provide details regarding its environmental impact or degradation pathways.

ANone: The provided research papers do not provide specific details about Nemorubicin's dissolution rate or solubility in various media.

ANone: The provided research papers focus on the experimental findings related to Nemorubicin's activity and metabolism, and details about the validation of specific analytical methods used are not extensively discussed.

ANone: Information about quality control measures and assurance practices for Nemorubicin is not included in the provided research papers.

ANone: The provided research papers focus on the direct antitumor effects of Nemorubicin and its metabolites, with limited information on its potential immunogenicity or impact on immunological responses.

A: Although one study mentions that PNU-159682, a metabolite of Nemorubicin, is not a P-glycoprotein (P-gp) substrate [], the research papers generally do not discuss Nemorubicin's interactions with drug transporters in detail.

ANone: The provided research primarily focuses on the pharmacological properties and clinical potential of Nemorubicin. Information about its biocompatibility and biodegradability is not included.

A: While the provided research papers do not directly compare Nemorubicin with alternative compounds, they highlight its advantages over Doxorubicin, particularly its reduced cardiotoxicity and efficacy against multidrug-resistant tumors. [, , ] This positions Nemorubicin as a potential alternative to conventional anthracyclines, especially in cases where resistance or cardiotoxicity is a concern.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)